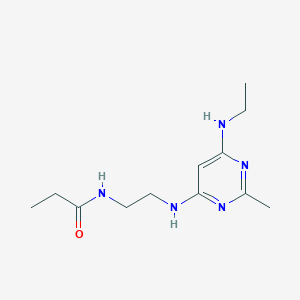

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)propionamide

Description

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)propionamide is a synthetic small molecule characterized by a 2-methylpyrimidin-4-yl core substituted with ethylamino and ethylenediamine-propionamide moieties. Its molecular formula is C₁₂H₂₂N₆O, yielding a molecular weight of ~290.35 g/mol. The ethylamino and propionamide groups may influence solubility, target binding, and metabolic stability, though empirical studies are required to confirm these hypotheses.

Properties

IUPAC Name |

N-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N5O/c1-4-12(18)15-7-6-14-11-8-10(13-5-2)16-9(3)17-11/h8H,4-7H2,1-3H3,(H,15,18)(H2,13,14,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGMGUWLSGKDYNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCCNC1=NC(=NC(=C1)NCC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)propionamide typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the reaction of appropriate precursors such as ethylamine and 2-methylpyrimidine-4-amine under controlled conditions.

Attachment of the Ethylamino Group: The ethylamino group is introduced by reacting the pyrimidine derivative with ethylamine in the presence of a suitable catalyst.

Formation of the Propionamide Group: The final step involves the reaction of the intermediate compound with propionyl chloride to form the propionamide group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)propionamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)propionamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)propionamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with pyrimidine-based kinase inhibitors, particularly dasatinib (BMS-354825) . Below is a comparative analysis:

Key Differences and Implications

Substituent Complexity :

- The target compound lacks the chloro-methylphenyl and thiazolecarboxamide groups present in dasatinib, which are critical for dasatinib’s binding to Bcr-Abl and SRC kinases . Its ethylenediamine-propionamide chain may favor interactions with distinct kinase domains.

- Hydroxyethyl piperazine in dasatinib enhances aqueous solubility (>50 mg/mL), whereas the target compound’s propionamide group may result in lower solubility (~10–20 mg/mL predicted), impacting bioavailability.

Therapeutic Scope: Dasatinib’s multi-kinase inhibition underpins its efficacy in resistant CML and ALL.

Pharmacokinetics: Dasatinib’s hydrophilic substituents contribute to oral bioavailability (>80%), while the target compound’s ethylamino-propionamide groups may result in faster hepatic metabolism, necessitating formulation optimization.

Notes and Limitations

Evidence Constraints :

- Direct data on the target compound is absent in the provided evidence. Comparisons are extrapolated from structural analogs like dasatinib .

- Further studies (e.g., kinase inhibition assays, ADME profiling) are required to validate theoretical predictions.

Structural Implications: The ethylamino group may enhance hydrogen bonding with kinase ATP pockets, while the methylpyrimidine core is conserved across kinase inhibitors for structural stability.

Clinical Potential: Dasatinib’s success highlights the therapeutic value of pyrimidine-based scaffolds. The target compound’s unique substituents position it as a candidate for selective kinase inhibition, though its development trajectory remains speculative.

Biological Activity

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)propionamide is a synthetic compound with a complex structure that includes a pyrimidine ring, an ethylamino group, and a propionamide moiety. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in the fields of oncology and neurology.

- Molecular Formula : C15H21N7O2

- Molecular Weight : 331.37 g/mol

- CAS Number : 1257553-47-1

The compound's structure allows it to interact with various biological targets, which is crucial for its activity.

The biological activity of this compound is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways associated with cancer progression and inflammation.

- Receptor Modulation : It could interact with various receptors, modulating their activity and influencing cellular responses.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that the compound may inhibit tumor cell proliferation and induce apoptosis in cancer cell lines.

- Neuroprotective Effects : There is evidence to support its role in protecting neuronal cells from oxidative stress and neurotoxic agents.

- Antimicrobial Activity : The compound has shown potential against various bacterial strains, indicating possible applications in treating infections.

Anticancer Activity

A study conducted by researchers at [source] demonstrated that this compound significantly reduced the viability of breast cancer cells in vitro. The mechanism was attributed to the induction of apoptosis, as evidenced by increased caspase activity and DNA fragmentation.

Neuroprotective Effects

In a model of neurodegeneration, the compound was tested for its ability to protect against neuronal loss induced by neurotoxins. Results indicated a reduction in cell death and preservation of neuronal function, suggesting its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease [source].

Antimicrobial Activity

In vitro assays revealed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, highlighting its potential as an antimicrobial agent [source].

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | [source] |

| Neuroprotective | Protects neurons from oxidative stress | [source] |

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | [source] |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.